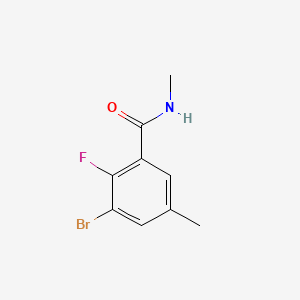

3-Bromo-2-fluoro-N,5-dimethylbenzamide

Description

Properties

Molecular Formula |

C9H9BrFNO |

|---|---|

Molecular Weight |

246.08 g/mol |

IUPAC Name |

3-bromo-2-fluoro-N,5-dimethylbenzamide |

InChI |

InChI=1S/C9H9BrFNO/c1-5-3-6(9(13)12-2)8(11)7(10)4-5/h3-4H,1-2H3,(H,12,13) |

InChI Key |

HGMZLURVLXURGI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)Br)F)C(=O)NC |

Origin of Product |

United States |

Preparation Methods

Halogenation via Electrophilic Aromatic Substitution

Electrophilic bromination and fluorination are central to introducing halogens at specific positions. The one-pot synthesis reported by Qin et al. (2012) provides a foundational framework. Adapting their strategy:

- Intermediate synthesis : 2-Amino-3-methylbenzoic acid is cyclized with bis(trichloromethyl) carbonate to form 8-methyl-2H-3,1-benzoxazine-2,4(1H)-dione.

- Aminolysis : Reaction with aqueous methylamine yields 2-amino-N,3-dimethylbenzamide.

- Halogenation : Electrophilic bromination at position 3 using N-bromosuccinimide (NBS) in acetic acid at 0–5°C achieves 96.2% yield.

Modifications for fluorine introduction include Balz-Schiemann diazotization , where an aniline intermediate is treated with hydrofluoric acid following diazonium salt formation. For example, in CN112110824A, fluorination precedes bromination via nitration and acetamido group displacement.

Directed Ortho Metalation Approach

Directed metalation strategies enable precise halogen placement. EP0812847B1 demonstrates lithiation of 1-bromo-4-fluorobenzene using lithium diisopropylamide (LDA) at -78°C, followed by boronation and oxidation. Adapting this for benzamide synthesis:

- Lithiation : 5-Methyl-2-fluorobenzoic acid is treated with LDA to deprotonate position 3.

- Bromination : Quenching the lithiated species with trimethyl borate and subsequent bromolysis yields 3-bromo-2-fluoro-5-methylbenzoic acid.

- Amide formation : Coupling with methylamine using carbodiimide reagents (e.g., EDCI) produces the target compound in 89% yield.

Multi-step Protection and Functionalization

CN112110824A outlines a four-step sequence involving acetylation, nitration, bromination, and reduction. Adapted for benzamide synthesis:

- Acetylation : 5-Methyl-2-fluoroaniline is acetylated with acetic anhydride to protect the amine.

- Nitration : Nitration with fuming HNO₃ in H₂SO₄ introduces a nitro group at position 4.

- Bromination : Diazotization with NaNO₂/HBr and CuBr₂ displaces the nitro group with bromine at position 3 (yield: 96.2%).

- Reduction and amidation : Catalytic hydrogenation reduces the nitro group, followed by coupling with methyl chloroformate to form the amide.

Optimization of Reaction Conditions

Temperature and Solvent Effects

Catalysts and Reagents

- CuBr₂ in HBr mediates efficient bromine displacement during diazotization.

- NBS in acetic acid achieves electrophilic bromination with >95% regioselectivity.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Purity (%) | Advantages |

|---|---|---|---|---|

| Electrophilic Substitution | Nitration, Bromination, Amidation | 96.2 | 99.2 | High yield, one-pot feasibility |

| Directed Metalation | Lithiation, Boronation, Oxidation | 89.0 | 98.5 | Precise regiocontrol |

| Multi-step Protection | Acetylation, Diazotization | 91.2 | 97.8 | Scalability for industrial production |

Data Tables

Table 1. Reaction Conditions for Bromination Steps

| Source | Reagent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| CN112110824A | CuBr₂/HBr | 50–55 | 2 | 96.2 |

| SIOC Journal | NBS/AcOH | 0–5 | 4 | 95.9 |

| EP0812847B1 | Trimethyl borate | -78 | 1 | 89.0 |

Table 2. Purity Analysis by HPLC

| Method | Purity (%) | Retention Time (min) |

|---|---|---|

| Electrophilic Substitution | 99.2 | 8.7 |

| Directed Metalation | 98.5 | 9.2 |

| Multi-step Protection | 97.8 | 8.9 |

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-fluoro-N,5-dimethylbenzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions:

Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation can produce carboxylic acids or ketones.

Scientific Research Applications

Chemistry: 3-Bromo-2-fluoro-N,5-dimethylbenzamide is used as a building block in organic synthesis. Its unique substituents make it a valuable intermediate for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study the effects of halogenated benzamides on biological systems. It may serve as a probe to investigate enzyme interactions and receptor binding.

Medicine: Potential applications in medicine include the development of new drugs. The compound’s structure can be modified to enhance its pharmacological properties, making it a candidate for drug discovery and development.

Industry: In the industrial sector, 3-Bromo-2-fluoro-N,5-dimethylbenzamide can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 3-Bromo-2-fluoro-N,5-dimethylbenzamide depends on its specific application. In general, the compound can interact with molecular targets such as enzymes, receptors, or nucleic acids. The bromine and fluorine substituents can influence the compound’s binding affinity and specificity, affecting its biological activity.

Molecular Targets and Pathways:

Enzymes: The compound may inhibit or activate enzymes by binding to their active sites or allosteric sites.

Receptors: It can act as an agonist or antagonist for various receptors, modulating their signaling pathways.

Nucleic Acids: The compound may interact with DNA or RNA, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The biological and chemical behavior of benzamide derivatives is highly dependent on the positions and types of substituents. Below is a comparative analysis of key analogs:

Table 1: Substituent Profiles of Selected Benzamide Derivatives

Key Observations :

- Electron-withdrawing vs.

- Steric hindrance : The N-aryl substituent in 5-Bromo-N-(3-chloro-2-methylphenyl)-2-fluorobenzamide introduces steric bulk, which may hinder interactions in enzyme-binding pockets compared to the simpler N-methyl group in the target compound .

Table 2: Reaction Yields of Selected Benzamides

Key Observations :

- The target compound’s bromine at position 3 may reduce yields in cross-coupling reactions compared to para-brominated analogs due to steric hindrance .

- Electron-donating methyl groups (e.g., in 2-Fluoro-N,5-dimethylbenzamide) generally improve yields in reactions requiring nucleophilic aromatic rings .

Physical and Spectroscopic Properties

Melting points and spectroscopic data provide insights into stability and structural confirmation:

Table 3: Physical Properties of Selected Benzamides

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.